molecular formula C10H18O2 B1605317 2,7-Decahydronaphthalenediol CAS No. 20917-99-1

2,7-Decahydronaphthalenediol

Cat. No. B1605317
CAS RN: 20917-99-1
M. Wt: 170.25 g/mol
InChI Key: ALMLVUGGLRJZPE-UHFFFAOYSA-N
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Description



  • 2,7-Decahydronaphthalenediol (CAS#: 20917-99-1) is a chemical compound with the molecular formula C<sub>10</sub>H<sub>18</sub>O<sub>2</sub>.

  • It is also known by other names such as decahydro-naphthalene-2,7-diol , Decahydro-2,7-Naphthalenediol , and Dekalindiol (2,7) .

  • The compound is a white crystalline solid with a melting point of 146-147°C .





  • Synthesis Analysis



    • 2,7-Decahydronaphthalenediol can be synthesized from 2,7-Dihydroxynaphthalene .

    • The hydrogenation of hydroxy-substituted naphthalenes leads to the formation of this compound.





  • Molecular Structure Analysis



    • The molecular formula of 2,7-Decahydronaphthalenediol is C<sub>10</sub>H<sub>18</sub>O<sub>2</sub> .

    • It has a molecular weight of 170.25 g/mol .

    • The chemical structure consists of a naphthalene ring system with two hydroxyl groups.





  • Chemical Reactions Analysis



    • 2,7-Decahydronaphthalenediol can participate in various chemical reactions, including oxidation, reduction, and esterification.

    • Its reactivity depends on the functional groups present in the molecule.





  • Physical And Chemical Properties Analysis



    • Melting point: 146-147°C

    • Boiling point: 147-152°C (at 0.4 Torr)

    • Density: 1.117 g/cm³

    • Solubility: Insoluble in water




  • Scientific Research Applications

    Synthesis of Novel Carbasugar as Carbonic Anhydrase Inhibitors

    Research by Kelebekli, Balcı, and Şahin (2014) demonstrates the synthetic application of a compound closely related to 2,7-Decahydronaphthalenediol, Decahydronaphthalene-1,2,3,4,5,6,7-heptol, in creating a new polycyclitol. This compound was synthesized from p-benzoquinone through an endo selective Diels-Alder cycloaddition and further processed to investigate its potency as a carbonic anhydrase inhibitor. The study indicated that the synthesized compound is a potent inhibitor, showcasing the relevance of 2,7-Decahydronaphthalenediol derivatives in medicinal chemistry (Kelebekli, Balcı, & Şahin, 2014).

    Autoignition Study of Decalin as a Diesel Surrogate

    Wang et al. (2018) conducted an experimental and modeling study on the autoignition characteristics of trans-decalin, a compound closely related to 2,7-Decahydronaphthalenediol, noting its significance in aviation fuels, diesel fuels, and alternative fuels from tar sands and oil shales. This study helps understand the chemical kinetics of trans-decalin, contributing to the development of surrogate models for transportation fuels. The findings provide insights into the combustion processes of fuels containing decalin derivatives, important for improving fuel efficiency and reducing emissions (Wang et al., 2018).

    Decarboxylative Borylation

    Li et al. (2017) presented a nickel-catalyzed process for replacing carboxylic acids with boronate esters using a phthalimide activator, illustrating the versatility of 2,7-Decahydronaphthalenediol derivatives in facilitating the synthesis of complex molecules. This reaction showcases the application of 2,7-Decahydronaphthalenediol derivatives in medicinal chemistry, enabling the late-stage modification of complex molecules and the discovery of potent inhibitors for therapeutic targets such as human neutrophil elastase (Li et al., 2017).

    Characterization of Petroleum Biodegradation

    Tran et al. (2010) developed a comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC × GC/TOFMS) method for analyzing petroleum samples, indicating that alkyl-decahydronaphthalenes, derivatives of 2,7-Decahydronaphthalenediol, contribute significantly to unresolved complex mixtures (UCM) in petroleum. This research is critical for understanding the compositional changes during petroleum biodegradation and improving oil recovery processes (Tran et al., 2010).

    Safety And Hazards



    • 2,7-Decahydronaphthalenediol is a moderate sensitizer.

    • At a maximum on-head concentration of 1% in oxidative and non-oxidative hair dye formulations, it does not pose a significant risk to consumer health, apart from its sensitizing potential.




  • Future Directions



    • Further research is needed to explore its potential applications, biological effects, and safety profiles.




    Please note that the information provided here is based on available data, and additional studies may reveal more insights into this compound. If you need further details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,7-diol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H18O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-12H,1-6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ALMLVUGGLRJZPE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(CC2C1CCC(C2)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H18O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30943178
    Record name Decahydronaphthalene-2,7-diol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30943178
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    170.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,7-Decahydronaphthalenediol

    CAS RN

    20917-99-1
    Record name NSC143361
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143361
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Decahydronaphthalene-2,7-diol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30943178
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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